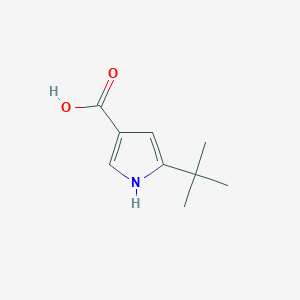

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid, also known as tBPC, is a pyrrole derivative that has gained attention in the scientific community due to its potential application in various fields. tBPC is a small molecule that has a unique structure, and its synthesis method is relatively simple.

Wissenschaftliche Forschungsanwendungen

- The synthesis of pyrrole-3-carboxylic acid amides, including derivatives like 5-TERT-BUTYL-1H-PYRROLE-3-CARBOXYLIC ACID, is of significant interest. This substructure is central to successful drugs like Atorvastatin and Sunitinib. These compounds play crucial roles in treating conditions such as hypercholesterolemia and cancer .

- Researchers have explored various approaches, such as cyclization of α-amino ynones, three-component reactions of 2,3-diketo esters, and ring-opening cyclization of cyclopropyl ketones with primary amines. These methods contribute to the synthesis of pyrrolin-4-ones and related compounds .

- N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) is used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate. These compounds are relevant in the synthesis of β-aryl-GABA analogues, which may have implications in neurotransmitter modulation .

- Nipecotic acid (piperidine-3-carboxylic acid) and its derivatives, including 5-TERT-BUTYL-1H-PYRROLE-3-CARBOXYLIC ACID, are effective inhibitors of the γ-aminobutyric acid (GABA) transporter subtype GAT-1. These compounds have pharmacological actions relevant to antiepileptic therapy .

- The indole unit is significant for drug discovery. Compounds containing indole moieties, such as reserpine, ajmalicine, and vinblastine, have therapeutic applications. Indole alkaloids are used in treating high blood pressure, mental disorders, and various cancers .

- Researchers have synthesized related compounds from starting precursors, demonstrating key steps like hetero-/retro-Diels–Alder reactions, reduction of 1,2-diazine, Swern oxidation, and Fischer indole synthesis. These pathways contribute to the availability of valuable molecules in drug development .

Drug Development and Medicinal Chemistry

Organic Synthesis and Cyclization Reactions

GABA Analogues and Neurotransmitter Modulation

Antiepileptic Drug Development

Indole Derivatives and Drug Discovery

Synthetic Pathways and Key Steps

Eigenschaften

IUPAC Name |

5-tert-butyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)7-4-6(5-10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSJCFWMGDKZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)

![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)